5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

NF-kappa-B inhibition IkappaBalpha stabilization OCI-Ly3 reporter assay

5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide (CAS 620103-77-7) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₃H₉ClN₂O₂S₂ and a molecular weight of 324.8 g/mol. It features a quinoline scaffold linked via a sulfonamide bridge at the 8-position to a 5-chlorothiophene ring.

Molecular Formula C13H9ClN2O2S2
Molecular Weight 324.8 g/mol
CAS No. 620103-77-7
Cat. No. B3063219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide
CAS620103-77-7
Molecular FormulaC13H9ClN2O2S2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2
InChIInChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H
InChIKeySNSCETRSXPPXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide (CAS 620103-77-7): Compound Identity, Physicochemical Profile, and Procurement Baseline


5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide (CAS 620103-77-7) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₃H₉ClN₂O₂S₂ and a molecular weight of 324.8 g/mol [1]. It features a quinoline scaffold linked via a sulfonamide bridge at the 8-position to a 5-chlorothiophene ring. Its computed lipophilicity (XLogP3-AA) is 3.7, and its topological polar surface area (TPSA) is 95.7 Ų, placing it within favorable drug-like physicochemical space with zero violations of Lipinski's Rule of Five [1]. The compound is registered in authoritative chemical biology databases under PubChem CID 4729240 and ChEMBL ID CHEMBL257446 [1][2]. Its structural identity is verified by ¹H and ¹³C NMR spectroscopy, with a reference spectrum available in the SpectraBase spectral database [3].

Why 5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide Cannot Be Interchanged with Unsubstituted, Bromo, or Benzenesulfonamide Analogs


Within the N-quinolin-8-yl-arylsulfonamide chemotype, minor structural perturbations produce disproportionately large shifts in target engagement and physicochemical properties. The 5-chloro substitution on the thiophene ring is not a passive modification: it alters both the electronic character of the sulfonamide pharmacophore and the lipophilicity of the molecule in ways that directly impact NF-κB pathway modulation potency. The primary peer-reviewed literature establishing this chemotype as a validated NF-κB down-regulator comes from Xie et al. (2008), who identified N-(quinolin-8-yl)benzenesulfonamides as agents capable of suppressing NF-κB activity in two independent high-throughput screens run by the NIH Molecular Libraries Initiative [1]. Quantitative bioactivity data deposited in ChEMBL and BindingDB reveal that the 5-chloro-thiophene analog (EC₅₀ = 2,700 nM in the IκBα stabilization assay) is approximately 2.0- to 3.3-fold more potent than its unsubstituted parent N-(quinolin-8-yl)thiophene-2-sulfonamide (EC₅₀ = 5,300–9,000 nM) and 2.2- to 2.5-fold more potent than its 5-bromo congener (EC₅₀ = 5,900–6,800 nM) when tested in the identical OCI-Ly3 cellular assay system [2][3][4]. These differences are sufficiently large to drive divergent decisions in hit-to-lead triage, analog prioritization, and screening library procurement. Simply procuring the cheapest available N-quinolin-8-yl-sulfonamide without considering halogen-dependent potency differences risks selecting a compound with suboptimal activity in NF-κB-focused screening campaigns.

Quantitative Differentiation Evidence: 5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide vs. Closest Analogs


NF-κB Pathway Modulation Potency: 5-Chloro Analog Demonstrates 2.0- to 6.3-Fold Superior IκBα Stabilization vs. Three Structural Comparators in an Identical Cellular Assay

In the IκBα stabilization cell-based reporter assay using OCI-Ly3 human lymphoma cells, 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide achieved an EC₅₀ of 2,700 nM (2.70 μM) [1]. By contrast, the unsubstituted parent compound N-(quinolin-8-yl)thiophene-2-sulfonamide returned EC₅₀ values of 5,300 nM and 9,000 nM in the same assay system [2]. The 5-bromo analog yielded EC₅₀ values of 5,900 nM and 6,800 nM [3]. The benzenesulfonamide class representative N-(quinolin-8-yl)benzenesulfonamide exhibited an EC₅₀ of 17,000 nM (17 μM) [4]. This represents a potency rank order of 5-Cl-thiophene (2,700 nM) > 5-Br-thiophene (5,900–6,800 nM) > unsubstituted thiophene (5,300–9,000 nM) > benzenesulfonamide (17,000 nM). The chloro analog is approximately 2.0- to 3.3-fold more potent than the unsubstituted parent, 2.2- to 2.5-fold more potent than the bromo congener, and 6.3-fold more potent than the benzenesulfonamide comparator.

NF-kappa-B inhibition IkappaBalpha stabilization OCI-Ly3 reporter assay

Lipophilicity Optimization: 5-Chloro Substitution Achieves Intermediate XLogP3 of 3.7, Balancing Potency Gains vs. Unsubstituted (2.7) Without the Excessive Lipophilicity of Bromo (3.8)

The computed XLogP3-AA value for 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is 3.7 [1]. This represents a +1.0 log unit increase compared to the unsubstituted parent N-(quinolin-8-yl)thiophene-2-sulfonamide (XLogP3-AA = 2.7) [2], consistent with the introduction of the chlorine atom. The 5-bromo analog has an XLogP3-AA of 3.8 [3], only 0.1 log unit higher, but carries a molecular weight penalty of +44.5 Da (MW 369.3 vs. 324.8 Da). The benzenesulfonamide comparator N-(quinolin-8-yl)benzenesulfonamide has a substantially lower XLogP3 of 1.8 [4], placing it well outside the optimal lipophilicity range for cell permeability. The 5-chloro analog sits within the favorable lipophilicity window (XLogP 1–4) typically associated with balanced permeability and solubility in lead-like chemical space.

lipophilicity XLogP3 drug-likeness physicochemical property optimization

Halogen-Dependent Potency Differentiation: Chloro Substitution at the Thiophene 5-Position Confers Superior IκBα Stabilization Activity Relative to Bromo and Unsubstituted Analogs

Comparing the three thiophene-2-sulfonamide analogs that differ only at the 5-position (Cl, Br, H) reveals a non-linear halogen-dependent potency profile. The 5-chloro analog (EC₅₀ = 2,700 nM) [1] is approximately 2.2- to 2.5-fold more potent than the 5-bromo analog (EC₅₀ = 5,900–6,800 nM) [2] and 2.0- to 3.3-fold more potent than the unsubstituted analog (EC₅₀ = 5,300–9,000 nM) [3]. This pattern suggests that the smaller, more electronegative chlorine atom engages in more favorable interactions with the target protein binding site than the larger, more polarizable bromine. The 5-Cl analog benefits from the electronic effects of chlorine (σₚ = +0.23, Hammett constant) on the sulfonamide NH acidity and the thiophene ring electron density, while avoiding the steric penalty that may accompany bromine (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å). Importantly, this halogen-dependent SAR has been observed in the context of the validated NF-κB screening paradigm established by the NIH Molecular Libraries Initiative, where the broader N-(quinolin-8-yl)arylsulfonamide class was confirmed to suppress NF-κB activation in both primary and secondary assays [4].

structure-activity relationship halogen bonding SAR thiophene substitution

Drug-Likeness Profile: 5-Chloro Analog Meets All Lipinski and Lead-Like Criteria with a Favorable TPSA of 95.7 Ų for Oral Bioavailability Prediction

5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide has a topological polar surface area (TPSA) of 95.7 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 3 rotatable bonds, and a molecular weight of 324.8 Da [1], meeting all Lipinski Rule of Five criteria without violation. The unsubstituted parent has identical hydrogen bond donor/acceptor counts and TPSA (95.7 Ų) but lower MW (290.4 Da) [2]. The 5-bromo analog has a higher MW of 369.3 Da with TPSA of 95.7 Ų [3]. The benzenesulfonamide class comparator N-(quinolin-8-yl)benzenesulfonamide has a slightly lower TPSA of 83.9 Ų and only 4 H-bond acceptors [4]. Notably, all four compounds have zero Rule of Five violations. However, the TPSA of 95.7 Ų for the thiophene-containing analogs places them above the 90 Ų threshold associated with good oral absorption while remaining below the 140 Ų cutoff predictive of poor intestinal permeability, suggesting a balanced profile for cell-based assay applications.

Lipinski Rule of Five drug-likeness topological polar surface area oral bioavailability

Recommended Application Scenarios for 5-Chloro-N-quinolin-8-ylthiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


NF-κB Pathway Screening Libraries for Inflammation and Oncology Drug Discovery

This compound is optimally deployed as a validated NF-κB pathway modulator in screening libraries targeting inflammatory and oncology indications. With an EC₅₀ of 2,700 nM for IκBα stabilization in OCI-Ly3 cells—representing a 2.0- to 6.3-fold potency advantage over its closest commercially available analogs [1]—it should be prioritized as the core thiophene-containing N-quinolin-8-yl-sulfonamide for primary screening decks. The compound's favorable lipophilicity (XLogP3 3.7) and zero Rule of Five violations [2] support its suitability for cell-based phenotypic screening without the permeability limitations that could compromise the more hydrophilic benzenesulfonamide analogs (XLogP3 1.8) or the excessive molecular weight of the bromo congener (369.3 Da).

Structure-Activity Relationship (SAR) Programs Exploring Halogen Effects on NF-κB Modulation

The 5-chloro analog serves as the optimal reference point for halogen-focused SAR studies within the N-quinolin-8-yl-thiophene-2-sulfonamide series. The quantitative potency rank order (Cl ≫ Br ≈ H) established in the identical IκBα stabilization assay [1] provides a clear baseline for evaluating additional halogen or pseudohalogen substitutions at the thiophene 5-position. Researchers procuring the 5-chloro, 5-bromo, and unsubstituted analogs as a comparative set can directly assess whether the potency advantage of chlorine over bromine extends to fluorinated, iodinated, trifluoromethyl, or cyano derivatives. The availability of reference ¹H and ¹³C NMR spectra for the 5-chloro compound [3] further supports its use as an analytical standard in in-house synthetic derivatization workflows.

Chemogenomic Target Deconvolution and Chemical Probe Development

Given that the broader N-(quinolin-8-yl)arylsulfonamide chemotype was validated as a bona fide NF-κB pathway suppressor through two independent NIH Molecular Libraries Initiative high-throughput screens with confirmation in both primary and secondary assays [4], the 5-chloro-thiophene variant is a strong candidate for chemogenomic target deconvolution studies. Its intermediate potency (EC₅₀ = 2.7 μM) places it in a useful range for chemical probe development, where excessive potency can confound mechanistic studies by inducing off-target effects at typical screening concentrations. The compound's TPSA of 95.7 Ų and balanced lipophilicity [2] also make it suitable for cellular thermal shift assay (CETSA) and photoaffinity labeling approaches requiring adequate cell permeability without excessive non-specific protein binding.

Benchmarking and Quality Control for Commercial Screening Compound Procurement

For organizations maintaining in-house screening compound collections, 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide can serve as a cross-vendor quality control benchmark. Its identity is verifiable via ¹H NMR (aromatic protons: quinoline δ 8.5–9.0 ppm, thiophene δ 7.2–7.5 ppm in DMSO-d₆) and ¹³C NMR (sulfonamide carbonyl δ ~165 ppm) [3], and its biological activity can be confirmed using the well-characterized OCI-Ly3 IκBα-luciferase reporter assay with an expected EC₅₀ of approximately 2,700 nM [1]. This dual analytical and functional QC capability allows procurement teams to independently verify both chemical identity and functional potency of acquired batches, reducing the risk of accepting degraded or misidentified material.

Quote Request

Request a Quote for 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.